molecular formula C7H9Cl2N B018511 5-(Chloromethyl)-2-methylpyridine hydrochloride CAS No. 106651-81-4

5-(Chloromethyl)-2-methylpyridine hydrochloride

Cat. No.: B018511
CAS No.: 106651-81-4
M. Wt: 178.06 g/mol
InChI Key: GVMVLNGLIOYALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-2-methylpyridine hydrochloride is an organic compound with the molecular formula C7H9Cl2N. It is a colorless to pale yellow solid that is soluble in water and various organic solvents such as ethanol and acetone. This compound is commonly used as a chemical reagent in organic synthesis and has applications in the pharmaceutical and dye industries.

Scientific Research Applications

5-(Chloromethyl)-2-methylpyridine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.

    Medicine: Research into the medicinal chemistry of pyridine derivatives often involves this compound as a starting material for the development of new drugs.

    Industry: In the dye industry, it is used in the synthesis of colorants and pigments

Safety and Hazards

The safety and hazards of a compound are usually provided in its Safety Data Sheet (SDS). The SDS for 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride, a related compound, indicates that it is dangerous, with hazard statements including H301-H311-H331-H341 . It’s important to handle such compounds with appropriate safety measures.

Preparation Methods

The synthesis of 5-(Chloromethyl)-2-methylpyridine hydrochloride typically involves the reaction of 2-methylpyridine with chloromethyl chloride, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the chloromethylation process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

5-(Chloromethyl)-2-methylpyridine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles such as amines, thiols, or alcohols. Common reagents for these reactions include sodium hydroxide, potassium carbonate, and various organic bases.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of 2-methylpyridine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-methylpyridine derivatives with various functional groups attached to the nitrogen atom.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methylpyridine hydrochloride is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive and can be readily replaced by various nucleophiles, leading to the formation of new chemical bonds and functional groups. This reactivity is exploited in the synthesis of complex organic molecules and in the modification of existing compounds to enhance their properties.

Comparison with Similar Compounds

Similar compounds to 5-(Chloromethyl)-2-methylpyridine hydrochloride include other chloromethyl-substituted pyridines such as 2-(Chloromethyl)pyridine hydrochloride and 3-(Chloromethyl)pyridine hydrochloride. These compounds share similar reactivity and applications but differ in the position of the chloromethyl group on the pyridine ring. The unique position of the chloromethyl group in this compound can lead to different reactivity patterns and product distributions in chemical reactions.

Properties

IUPAC Name

5-(chloromethyl)-2-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN.ClH/c1-6-2-3-7(4-8)5-9-6;/h2-3,5H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMVLNGLIOYALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480766
Record name 5-(chloromethyl)-2-methylpyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106651-81-4
Record name Pyridine, 5-(chloromethyl)-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106651-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(chloromethyl)-2-methylpyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared in accordance with the general method of example E from 5-(hydroxymethyl)-2-methylpyridine and thionylchloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (6-methylpyridin-3-yl)methanol (1.24 g) in THF (12.4 mL) was added thionyl chloride (1.10 mL) under ice-cooling, and the mixture was stirred overnight at room temperature. The reaction mixture was concentrated under reduced pressure, and the obtained residue was suspended in ethyl acetate. The precipitate was collected by filtration, and washed with ethyl acetate-hexane to give the title compound (1.64 g).
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
12.4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-2-methylpyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)-2-methylpyridine hydrochloride
Reactant of Route 3
Reactant of Route 3
5-(Chloromethyl)-2-methylpyridine hydrochloride
Reactant of Route 4
Reactant of Route 4
5-(Chloromethyl)-2-methylpyridine hydrochloride
Reactant of Route 5
Reactant of Route 5
5-(Chloromethyl)-2-methylpyridine hydrochloride
Reactant of Route 6
Reactant of Route 6
5-(Chloromethyl)-2-methylpyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.